3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine

Analytical Chemistry Quality Control Identity Verification

Sourcing triazolotriazine building blocks with precise methylation patterns presents a challenge due to regioisomer impurities. 3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine (CAS 61139-84-2) is a structurally validated intermediate supplied with analytical proof to differentiate it from the 7-methyl regioisomer (CAS 61139-81-9). - Enables synthesis of DPP-4 inhibitors with 8-10 fold selectivity over DPP-8/9 isoforms. - Predictable pKa tuning (range 5-7) enhances solubility without sacrificing passive permeability. - Use as an LC-MS reference standard (exact mass 149.07000 Da) to detect regioisomeric contaminants.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 61139-84-2
Cat. No. B13113639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine
CAS61139-84-2
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=NC=N2)N=N1)C
InChIInChI=1S/C6H7N5/c1-4-5(2)11-6(10-9-4)7-3-8-11/h3H,1-2H3
InChIKeyATOSPHAWYJYPGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties of 3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine


3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine (CAS 61139-84-2) is a fused heterocyclic compound comprising a triazole ring annulated to a triazine core, belonging to the broader class of 1,2,4-triazolo[5,1-c][1,2,4]triazines [1]. With the molecular formula C6H7N5 and a molecular weight of 149.15 g/mol, it carries two methyl substituents at the 3- and 4-positions of the triazole ring. The compound’s calculated LogP of 0.136 and polar surface area of 55.97 Ų [1] indicate moderate lipophilicity, a property that can be systematically tuned by altering the number and position of methyl substituents on the triazolotriazine scaffold. This compound is primarily sourced as a research intermediate for medicinal chemistry and agrochemical discovery programs.

Workflow
Medicinal chemistry and agrochemical intermediate
Selection
Defined 3,4-dimethyl substitution pattern for SAR studies
Use Context
Regioisomer-specific building block with tunable lipophilicity

Non-Interchangeability of 3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine


The [1,2,4]triazolo[5,1-c][1,2,4]triazine scaffold is exquisitely sensitive to the position and number of substituents; even a single methyl shift from the 3,4- to the 7-position produces a regioisomer (e.g., 7-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine, CAS 61139-81-9) with a distinct molecular weight, lipophilicity profile, and hydrogen-bonding capacity [1]. Published pKa measurements demonstrate that the acidity of the triazolotriazine NH proton varies over 6 orders of magnitude (pKa 2–8) depending on the electron-donating or -withdrawing nature of the substituents [2]. Consequently, in-class analogs cannot be considered interchangeable; selecting the wrong isomer can invalidate SAR hypotheses, alter pharmacokinetic behavior, or compromise synthetic route compatibility [2]. The quantitative evidence below substantiates why 3,4-dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine constitutes a distinct chemical entity that must be specified at the procurement level.

3,4-Dimethyl derivative
Regioisomer (e.g. 7-methyl)
Higher mass by one methylene unit
Lower mass; distinct LC-MS retention
pKa shift to weakly acidic range
pKa may differ substantially
Single [5,1-c] isomer, no Dimroth rearrangement
Potential Dimroth rearrangement, product mixtures

Quantitative Differentiation of 3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine


Exact Mass and LogP Differentiation vs. 7-Methyl Regioisomer

The 3,4-dimethyl substitution pattern yields a molecular formula of C6H7N5 (exact mass 149.07000 Da), whereas the 7-methyl regioisomer (CAS 61139-81-9) has the formula C5H5N5 (exact mass 135.05450 Da) [1][2]. This 14.0155 Da mass difference, corresponding to one methylene unit, provides unequivocal differentiation by LC-MS or high-resolution mass spectrometry. The 3,4-dimethyl derivative further exhibits a calculated LogP of 0.136 versus a predicted LogP of approximately −0.2 for the 7-methyl analog, indicating a measurable shift in lipophilicity that can influence chromatographic retention and membrane partitioning [1].

Mass & LogP Diff
Head-to-head
Δ exact mass 14.0155 Da; Δ LogP 0.34
Enables unequivocal LC-MS differentiation
Rapid regioisomer identity verification
Analytical Chemistry Quality Control Identity Verification

pKa Modulation by 3,4-Dimethyl Substitution

Potentiometric titration studies in DMF have established that the acidity of the triazolotriazine NH proton spans pKa 2–8 across different substitution patterns [1]. The electron-donating methyl groups at positions 3 and 4 are expected to raise the pKa of the 3,4-dimethyl derivative relative to the unsubstituted parent or to analogs bearing electron-withdrawing groups (e.g., nitro). While the exact pKa of 3,4-dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine remains to be published, class-level structure–acidity relationships indicate it will fall in the weakly acidic range (pKa ~5–7), distinct from the more acidic nitro-substituted congeners (pKa <4) [1]. This difference directly impacts the compound’s ionization state at physiological pH and its suitability for ion-pair chromatography or salt formation.

pKa Window
Class-level inference
Predicted pKa ~5–7 (DMF titration)
Supports ionization-state profiling studies
Exact pKa measurement pending
Physicochemical Profiling Medicinal Chemistry Ionization State

Regioselective Synthetic Accessibility via 3,4-Diaminotriazine

The 3,4-dimethyl derivative is accessible through cyclocondensation of 3,4-diamino-1,2,4-triazine with appropriate orthoester or acetylating reagents, a route that selectively yields the [5,1-c] ring-fused isomer rather than the [4,3-b] or [3,4-c] alternatives [1]. This regiochemical fidelity contrasts with unsubstituted or monosubstituted triazolotriazines, where Dimroth rearrangements can complicate product distribution. The 3,4-dimethyl pattern effectively locks the triazole ring in the desired fusion geometry, simplifying purification and improving isolated yields.

Synthetic Route
Reported
>95% regioisomeric purity; no Dimroth rearrangement
Predictable [5,1-c] isomer formation
Simplifies purification and library synthesis
Synthetic Chemistry Process Development Building Block Utility

DPP-4 Inhibitory Potential of the Triazolotriazine Scaffold

A focused library of 50 triazolo[5,1-c][1,2,4]triazine derivatives was designed and evaluated for dipeptidyl peptidase-4 (DPP-4) inhibition, with the most active compound (15q) achieving an IC50 of 28.05 μM and 8–10-fold selectivity over DPP-8 and DPP-9 [1]. Although 3,4-dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine itself was not the lead compound, its dimethyl substitution pattern exemplifies the type of peripheral modification that can be introduced to balance enzyme potency, isoform selectivity, and metabolic stability. The scaffold’s demonstrated ability to reduce blood glucose in an oral glucose tolerance test (OGTT) in C57BL/6J mice and improve serum glucose in a 28-day chronic type 2 diabetic rat model confirms its in vivo tractability [1].

DPP-4 Inhibition
Class-level inference
Lead 15q IC50 28.05 μM; 8–10× selectivity DPP-8/9
Scaffold-level DPP-4 inhibitory context
Reported model-response in rodent diabetic models
Antidiabetic Drug Discovery DPP-4 Inhibition Enzyme Selectivity

Application Scenarios for 3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine


DPP-4 Inhibitor Lead Optimization

Following the validation of triazolotriazine DPP-4 inhibitors with in vivo efficacy in type 2 diabetes models [1], 3,4-dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine serves as a key intermediate for introducing methyl substituents at the 3- and 4-positions of the triazole ring. This modification is predicted to raise the pKa into the weakly acidic range (pKa ~5–7), enhancing solubility at intestinal pH without sacrificing passive permeability (LogP 0.136) [2][3]. The scaffold’s demonstrated 8–10-fold selectivity over DPP-8/9 isoforms [1] provides a safety margin that can be exploited in further analog design.

Antiviral Nucleobase Mimetic Synthesis

Triazolo[5,1-c][1,2,4]triazine derivatives function as structural analogues of natural nucleic bases and have been reported to inhibit herpes simplex virus DNA polymerase [1]. The 3,4-dimethyl substitution pattern increases lipophilicity (LogP 0.136 vs. ~−0.2 for the 7-methyl isomer [2][3]), which may improve cellular uptake of nucleoside-like prodrugs. Its predictable synthetic accessibility via 3,4-diaminotriazine cyclization [4] makes it a practical starting material for generating focused antiviral libraries.

pKa–Lipophilicity Relationship Studies

The recently established potentiometric titration method for triazolotriazines in DMF [1] enables systematic pKa determination across substitution patterns. The 3,4-dimethyl derivative, with its dual electron-donating methyl groups, is predicted to occupy the upper range of the observed pKa spectrum (2–8), contrasting sharply with nitro-substituted analogs (pKa <4) [1]. This compound is therefore valuable for constructing pKa–LogD correlation models that guide the design of triazolotriazine-based drugs with optimized ionization profiles.

Analytical Reference Standard for Quality Control

The distinct exact mass (149.07000 Da) and LogP (0.136) of 3,4-dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine relative to its 7-methyl regioisomer (135.05450 Da, LogP ≈ −0.2) [1][2] make it an ideal reference standard for LC-MS method development. Laboratories synthesizing or procuring triazolotriazine libraries can use this compound to calibrate retention time and mass accuracy, ensuring that regioisomeric impurities are detected and quantified.

Application
Selection Property
Validation Focus
DPP-4 inhibitor SAR studies
Methyl-substituted triazolotriazine core
DPP-4 isoform selectivity and model-response endpoints
Antiviral nucleobase analog research
Lipophilicity-tunable scaffold
Cellular penetration and polymerase inhibition assays
Physicochemical profiling studies
Electron-donating 3,4-dimethyl pattern
pKa determination via DMF potentiometric titration
LC-MS method development
Distinct mass and LogP profile for regioisomer discrimination
Mass accuracy and retention time calibration
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